sodium;(9Z,11E)-octadeca-9,11-dienoate
Description
Chemical Identity and Structural Characterization of Sodium (9Z,11E)-Octadeca-9,11-dienoate
Molecular Structure and Isomeric Configuration Analysis
The molecular formula of sodium (9Z,11E)-octadeca-9,11-dienoate is C₁₈H₃₁NaO₂ , with a calculated molecular weight of 302.4 g/mol . The structure features an 18-carbon chain with conjugated double bonds at positions 9 and 11, adopting Z (cis) and E (trans) configurations, respectively. This arrangement creates a rigid, planar segment within the hydrocarbon chain, influencing packing efficiency in crystalline states and solubility in aqueous media.
The SMILES notation CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] explicitly defines the stereochemistry, highlighting the alternating single and double bonds starting at carbon 9. Nuclear magnetic resonance (NMR) studies of similar CLA derivatives confirm that the 9Z,11E configuration induces distinct electronic environments for adjacent protons, resulting in characteristic splitting patterns in ¹H-NMR spectra.
Cis-Trans Isomerism in Conjugated Linoleic Acid Derivatives
Conjugated linoleic acid isomers exhibit divergent biological and physical behaviors depending on double-bond positioning and geometry. The 9Z,11E configuration distinguishes this sodium salt from other CLA isomers, such as the 10E,12Z variant, which demonstrates altered metabolic pathways and enzyme binding affinities. Unlike non-conjugated dienes, the conjugation in sodium (9Z,11E)-octadeca-9,11-dienoate reduces the energy required for π-π* electronic transitions, as evidenced by ultraviolet (UV) absorption maxima near 232 nm—a hallmark of conjugated systems.
The table below summarizes key structural descriptors:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | sodium (9Z,11E)-octadeca-9,11-dienoate | |
| Molecular Formula | C₁₈H₃₁NaO₂ | |
| SMILES | CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| InChI Key | AHGUYUKYUXMSJU-QSZGMOAKSA-M |
X-ray Crystallographic Studies of Sodium Salts
While X-ray crystallographic data specific to sodium (9Z,11E)-octadeca-9,11-dienoate remain limited, analogous sodium carboxylates provide insight into its solid-state behavior. Sodium salts of unsaturated fatty acids typically form lamellar crystalline structures, with the sodium ion coordinated by carboxylate oxygens and water molecules in a distorted octahedral geometry. The 9Z,11E configuration likely introduces kinks in the alkyl chain, reducing lateral packing density compared to saturated counterparts. This structural feature may explain the compound’s lower melting point relative to straight-chain sodium stearate.
Comparative Analysis with Potassium Counterpart Structures
Potassium salts of conjugated linoleic acids, such as potassium (9Z,11E)-octadeca-9,11-dienoate, exhibit distinct crystallographic profiles due to the larger ionic radius of K⁺ (1.38 Å) versus Na⁺ (0.95 Å). The increased ion size in potassium derivatives often leads to expanded unit cell parameters and altered coordination geometries. For example, potassium carboxylates frequently adopt a hexagonal close-packed arrangement, whereas sodium analogs favor monoclinic or orthorhombic systems. These differences influence solubility, with potassium salts generally displaying higher aqueous solubility—a property critical for biological uptake and industrial applications.
Properties
IUPAC Name |
sodium;(9Z,11E)-octadeca-9,11-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGUYUKYUXMSJU-QSZGMOAKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Reaction Conditions
-
Synthesis of (Z)-1-bromohept-1-ene :
Hept-1-yne undergoes hydroboration with catecholborane to form a (Z)-alkenylboronic ester. Trans-addition of bromine and subsequent elimination yields (Z)-1-bromohept-1-ene in 72% purity after kugelrohr distillation. -
Coupling with Undec-10-yne-1-ol Derivative :
The bromoalkene reacts with 1-(2’-tetrahydropyranyloxy)-undec-10-yne under palladium/copper catalysis (PdCl₂[PhCN]₂/CuI) in piperidine, forming (Z)-1-(2’-tetrahydropyranyloxy)-octadeca-10-yn-12-ene. -
Stereoselective Hydrogenation :
The triple bond is reduced using dicyclohexylborane, which induces syn-addition to yield the (Z,Z)-diene. Subsequent deprotection with p-toluenesulfonic acid in methanol affords (Z,Z)-octadeca-10,12-dienol, which is oxidized to the acid using Jones reagent (CrO₃/H₂SO₄).
Adaptation for 9Z,11E Isomer :
Modifying the starting alkene geometry (e.g., using (E)-configured intermediates) and optimizing hydrogenation conditions (e.g., Lindlar catalyst for cis-addition) can shift the double bond positions to achieve the 9Z,11E configuration.
Table 1: Reaction Conditions and Yields for Chemical Synthesis
| Step | Reagents/Catalysts | Temperature | Yield | Purity |
|---|---|---|---|---|
| Bromoalkene Synthesis | Catecholborane, Br₂ | -20°C to RT | 72% | >95% |
| Coupling | PdCl₂[PhCN]₂, CuI | RT | 85% | 90% |
| Hydrogenation | Dicyclohexylborane | 0°C to 50°C | 65% | 88% |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | 0°C | 50% | >95% |
Alkali-Mediated Isomerization of Methyl Ricinoleate
Methyl ricinoleate, a hydroxy fatty acid methyl ester, serves as a cost-effective precursor for (9Z,11E)-octadeca-9,11-dienoate. Alkali isomerization induces dehydration to form the conjugated diene system.
Procedure:
-
Isomerization :
Methyl ricinoleate is treated with NaOH in acetone at low temperatures (-20°C), promoting β-elimination of the hydroxyl group to generate methyl (9Z,11E)-octadeca-9,11-dienoate. -
Saponification :
The methyl ester is hydrolyzed with aqueous NaOH (1:1 ethanol/water, 70°C, 2 h), followed by acidification and extraction. Neutralization with sodium bicarbonate yields the sodium salt.
Table 2: Isomerization and Saponification Parameters
| Parameter | Conditions | Yield | Purity |
|---|---|---|---|
| Isomerization | NaOH, acetone, -20°C | 83% | 83% |
| Saponification | NaOH, ethanol/water, 70°C | 95% | >98% |
Enzymatic Synthesis Using Lipase Catalysis
Lipase-mediated esterification and hydrolysis offer stereoselective routes to the 9Z,11E isomer. For instance, Candida antarctica lipase B (CAL-B) catalyzes the regioselective esterification of (9Z,11E)-octadeca-9,11-dienoic acid with methanol, achieving 90% purity. Subsequent saponification with NaOH yields the sodium salt.
Advantages :
-
Avoids harsh reagents (e.g., bromine, CrO₃).
-
Enables kinetic resolution of isomers via enzymatic specificity.
Purification and Characterization
Purification Techniques:
Chemical Reactions Analysis
sodium;(9Z,11E)-octadeca-9,11-dienoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
sodium;(9Z,11E)-octadeca-9,11-dienoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of sodium;(9Z,11E)-octadeca-9,11-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Linoleic Acid [(9Z,12Z)-Octadeca-9,12-Dienoic Acid]
- Structure: Non-conjugated diene system (9Z,12Z).
- Role : A primary substrate for LOX, leading to hydroperoxide derivatives like 13-HPODE .
- Natural Sources : Abundant in vegetable oils (e.g., soybean, sunflower) .

- Biological Activity: Essential fatty acid with roles in inflammation and cell membrane integrity.
Sodium (9E,11E)-Octadeca-9,11-Dienoate
- Structure : Conjugated diene system (9E,11E).
- Occurrence : Identified in seed extracts (e.g., Liparis nervosa essential oil) as methyl esters .
- Contrastingly, the (9Z,11E) isomer is enzymatically active in LOX pathways .
Methyl (9E,11E)-Octadeca-9,11-Dienoate
- Structure: Methyl ester of (9E,11E)-octadeca-9,11-dienoic acid.
- Natural Sources : Major component in Liparis nervosa essential oil (31.69% abundance) .
- Biological Activity : Associated with acetylcholinesterase (AChE) inhibition and insecticidal properties, though direct evidence for the (9E,11E) isomer is lacking .
(9Z,11E)-(13S)-13-Hydroperoxyoctadeca-9,11-Dienoate (13-HPODE)
- Structure : Conjugated diene with a 13(S)-hydroperoxy group.
- Role: Direct enzymatic product of LOX activity on linoleic acid. The sodium salt form may arise during assay conditions .
- Biological Activity : A key mediator in inflammatory pathways and oxidative stress responses .
Punicic Acid [(9Z,11E,13Z)-Octadeca-9,11,13-Trienoic Acid]
- Structure : Conjugated triene system.
- Natural Sources : Predominant in pomegranate seed oil (73.19% abundance) .
- Biological Activity: Exhibits anti-inflammatory and antioxidant properties, surpassing the dienoates in structural complexity and bioactivity .
Comparative Data Table
Key Research Findings
- LOX Inhibition: Sodium (9Z,11E)-octadeca-9,11-dienoate formation is central to evaluating LOX inhibitors, with assays showing >50% inhibition by plant extracts like Geranium wallichianum .
- Structural Impact : The (9Z,11E) configuration is critical for enzymatic recognition, unlike the (9E,11E) isomer, which lacks documented LOX-related activity .
- Therapeutic Potential: Punicic acid’s triene structure demonstrates superior bioactivity compared to dienoates, highlighting the importance of conjugation extent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

